molecular formula C8H15NO B12980792 2-Oxaspiro[4.4]nonan-4-amine

2-Oxaspiro[4.4]nonan-4-amine

Cat. No.: B12980792
M. Wt: 141.21 g/mol
InChI Key: UKXDBYHZMXVDFO-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-4-amine is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spirocyclic structure, which includes an oxygen atom within the ring system, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.4]nonan-4-amine can be achieved through several methods. One common approach involves the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . Another method involves the annulation of cyclopentane rings or four-membered rings . These reactions typically require specific catalysts and controlled conditions to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Oxaspiro[4.4]nonan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects . The incorporation of an oxygen atom into the spirocyclic unit can improve water solubility and lower lipophilicity, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[4.4]nonan-4-amine stands out due to its specific spirocyclic structure with an oxygen atom, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high water solubility and low lipophilicity .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-oxaspiro[4.4]nonan-4-amine

InChI

InChI=1S/C8H15NO/c9-7-5-10-6-8(7)3-1-2-4-8/h7H,1-6,9H2

InChI Key

UKXDBYHZMXVDFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COCC2N

Origin of Product

United States

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